molecular formula C20H32O3 B12412803 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene

Cat. No.: B12412803
M. Wt: 320.5 g/mol
InChI Key: OUDUFOYDAUOXPD-TUBGJQBHSA-N
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Description

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene is a naturally occurring diterpenoid compound isolated from the aerial parts of the plant Pteris cretica . This compound belongs to the ent-kaurane family of diterpenoids, which are known for their diverse biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene typically involves the extraction from natural sources such as Pteris cretica. The compound can be isolated using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

advancements in biotechnological methods, such as microbial biotransformation, could potentially be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

Scientific Research Applications

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate liver X receptors, which play a role in lipid metabolism . The compound’s effects are mediated through its ability to modulate these receptors and influence related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6|A,7|A,13|A-Trihydroxy-1|A-acetoxy-7|A,20-epoxy-ent-kaur-16-en-15-one
  • 15|A-Hydroxy-6,7-seco-6,11|A:6,20-diepoxy-1|A,7-olide-ent-kaur-16-ene

Uniqueness

2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene is unique due to its specific hydroxylation pattern and its ability to activate liver X receptors. This sets it apart from other similar compounds, which may have different functional groups and biological activities .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol

InChI

InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1

InChI Key

OUDUFOYDAUOXPD-TUBGJQBHSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C

Origin of Product

United States

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